molecular formula C24H46O2 B8260265 15-Tetracosenoic acid, (15E)-

15-Tetracosenoic acid, (15E)-

Cat. No.: B8260265
M. Wt: 366.6 g/mol
InChI Key: GWHCXVQVJPWHRF-MDZDMXLPSA-N
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Description

Contextualization within Very Long-Chain Monounsaturated Fatty Acids (VLCMFAs)

(15E)-15-Tetracosenoic acid belongs to the class of very long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. wikipedia.org VLCFAs are essential components of cellular structures and are involved in numerous biological processes. adrenoleukodystrophy.info They are synthesized in the endoplasmic reticulum and are integral parts of membrane lipids, particularly sphingolipids, which are crucial for the structural integrity and fluidity of cell membranes. adrenoleukodystrophy.infobiomolther.orgnih.gov

Unlike shorter fatty acids that are metabolized in the mitochondria, VLCFAs are broken down in peroxisomes. wikipedia.org An accumulation of VLCFAs due to metabolic dysfunction is associated with certain severe peroxisomal disorders, such as adrenoleukodystrophy. wikipedia.orgadrenoleukodystrophy.info VLCFAs, including monounsaturated ones like the tetracosenoic acids, are vital for the proper function of various tissues, including the skin barrier and the nervous system. adrenoleukodystrophy.infonih.gov Specifically, they are key for the maintenance of myelin, the protective sheath that insulates nerve fibers. adrenoleukodystrophy.info

Distinguishing Geometric Isomerism: (15E) vs. (15Z) Tetracosenoic Acid in Biological Systems

Geometric isomerism, specifically the cis/trans orientation of the double bond, plays a critical role in the biological function of fatty acids. This is particularly evident when comparing (15E)-15-Tetracosenoic acid with its cis-isomer, (15Z)-15-Tetracosenoic acid, commonly known as nervonic acid. ontosight.aiatamanchemicals.com

Nervonic acid is a well-researched VLCMFA that is highly abundant in the white matter of the brain. atamanchemicals.comatamanchemicals.com It is a major component of sphingolipids within the myelin sheath of nerve fibers, constituting approximately 40% of the total fatty acids in these critical neural lipids. atamanchemicals.comatamanchemicals.com Its presence is considered essential for brain growth and maintenance, and it plays a role in the biosynthesis of nerve cell myelin. atamanchemicals.comnih.gov Research has extensively linked nervonic acid to brain development and the potential management of demyelinating diseases. nih.govsantabiotech.comrsc.org

In contrast, research on (15E)-15-Tetracosenoic acid reveals a different biological profile. Studies have indicated that this trans-isomer does not share the prominent role of nervonic acid in the nervous system. Instead, research has pointed towards other potential bioactivities. For instance, one study isolated trans-tetracos-15-enoic acid from the plant Indigofera tinctoria Linn. and investigated its potential for protecting the liver. thegoodscentscompany.com Further supporting this line of inquiry, a patent was filed for a synergistic composition containing trans-tetracos-15-enoic acid and another compound, apocynin, for its potential use in treating hepatotoxicity. google.com This suggests that the geometric configuration of the double bond directs these isomers to distinct metabolic pathways and functional roles within the body.

Table 1: Comparative Properties of Tetracosenoic Acid Isomers
Property(15E)-15-Tetracosenoic Acid(15Z)-15-Tetracosenoic Acid (Nervonic Acid)
Synonymstrans-Nervonic acid, trans-Selacholeic acid nih.govlarodan.comNervonic acid, Selacholeic acid, cis-15-Tetracosenoic acid ontosight.aiatamanchemicals.com
Molecular FormulaC24H46O2 nih.govlarodan.comC24H46O2 ontosight.aiatamanchemicals.com
Molecular Weight~366.6 g/mol nih.govlarodan.com~366.6 g/mol ontosight.ainih.gov
Primary Biological AssociationHepatoprotective potential thegoodscentscompany.comgoogle.comMyelin sheath component, brain health ontosight.aiatamanchemicals.comatamanchemicals.com

Scope and Significance of Academic Research on (15E)-15-Tetracosenoic Acid

The body of academic research focused specifically on (15E)-15-Tetracosenoic acid is limited compared to the extensive literature on its cis-isomer, nervonic acid. nih.govrsc.org However, the existing studies are significant as they highlight a distinct area of potential biological activity for this trans-VLCMFA.

Properties

IUPAC Name

(E)-tetracos-15-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHCXVQVJPWHRF-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Occurrence and Natural Distribution of Tetracosenoic Acid Isomers

Natural Sources and Organismal Diversity

Tetracosenoic acid isomers are distributed across a wide range of organisms, from marine life to terrestrial plants and microorganisms.

Historically, tetracosenoic acid was first identified in the fats of Elasmobranch fishes, a group that includes sharks and rays. tuscany-diet.net This discovery led to one of its common names, selacholeic acid. wikipedia.orgtuscany-diet.net It was specifically isolated from the brains of sharks. wikipedia.org The liver oil of the spiny dogfish shark (Centrophorus granulosus) is a known source. tuscany-diet.net While some cold-water fish like salmon, cod, and tuna contain nervonic acid, their fatty acid profiles are often dominated by omega-3 fatty acids, making them a relatively poor source. biowayorganicinc.comguanjiebio.comguanjiebio.com Certain marine microalgae, such as the diatom Nitzschia cylindrus, are also natural producers of this fatty acid. wikipedia.org

Plants: Significant quantities of nervonic acid are found in the seed oils of various terrestrial plants, typically in the form of triglycerides. wikipedia.org The seeds of the Lunaria genus (honesty) are particularly rich, containing 22-25% nervonic acid. wikipedia.orgtuscany-diet.net Another notable source is the seed oil of Acer truncatum (Shantung maple), which contains approximately 5-7% nervonic acid. biowayorganicinc.comguanjiebio.comrsc.org The seeds of Malania oleifera, a rare plant native to China, have an exceptionally high concentration of nervonic acid, at around 60%. guanjiebio.comguidechem.com Other plant sources include Cardamine gracea, Heliophila longifola, and Tropaeolum speciosum (flame flower). wikipedia.orgbiowayorganicinc.comguanjiebio.com

Mammalian Tissues: In mammals, nervonic acid is a crucial component of various tissues. It is particularly abundant in the white matter of the brain. wikipedia.orgguanjiebio.comnih.gov It is also present in other organs, including the liver and kidneys, and in muscle tissue. guanjiebio.comresearchgate.net Historically, the white matter of animal brains from cows and pigs was a known source. guanjiebio.com

A diverse array of microorganisms can synthesize tetracosenoic acid. The mold Neocallimastix frontalis and the bacterium Pseudomonas atlantica are known producers. wikipedia.org The common yeast Saccharomyces cerevisiae also contains this fatty acid. wikipedia.org More recently, the oleaginous yeast Yarrowia lipolytica has been metabolically engineered to produce high titers of nervonic acid. biorxiv.org The fungus Monascus purpureus has been reported to contain the (15E)- isomer of tetracosenoic acid. nih.govnih.gov Marine diatoms like Nitzschia cylindrus and Chaetoceros tenuissimus are also microbial sources. wikipedia.orgresearchgate.net

CategoryOrganismCommon NameReported Nervonic Acid Content
MarineCentrophorus granulosusSpiny Dogfish SharkPresent in liver oil tuscany-diet.net
Terrestrial PlantLunaria annuaHonesty22-25% in seed oil tuscany-diet.net
Terrestrial PlantAcer truncatumShantung Maple5-7% in seed oil biowayorganicinc.comguanjiebio.comrsc.org
Terrestrial PlantMalania oleifera-~60% in seed oil guanjiebio.comguidechem.com
FungusMonascus purpureusRed Yeast RiceContains the (15E)-isomer nih.govnih.gov
YeastYarrowia lipolytica (engineered)-High titers achievable biorxiv.org

Tissue-Specific Localization and Abundance of Tetracosenoic Acids

The distribution of tetracosenoic acids within an organism is highly specific, reflecting their critical structural and functional roles, particularly in the nervous system.

Nervonic acid is a vital structural lipid in the nervous system. guanjiebio.com It is highly concentrated in the white matter of the brain and in peripheral nervous tissue. wikipedia.orgnih.gov Its primary role is as a key component of sphingolipids, such as cerebrosides and sphingomyelin (B164518), which are integral to the myelin sheath. wikipedia.orgrsc.orgnbinno.com The myelin sheath is a fatty, insulating layer that wraps around nerve axons, enabling the rapid and efficient transmission of nerve impulses. nbinno.comsciencedaily.com Research indicates that nervonic acid, along with lignoceric acid, can constitute up to 60% of the fatty acids in the sphingomyelin of white matter. bioscience.co.uklabclinics.com In total, nervonic acid accounts for approximately 40% of the fatty acids in the sphingolipids of the nervous system, highlighting its importance in maintaining neural architecture and function. wikipedia.org

At the cellular level, tetracosenoic acid isomers are fundamental components of cell membranes. wikipedia.orgresearchgate.netbritannica.com They are incorporated into phospholipids (B1166683), which form the lipid bilayer structure of membranes in virtually all cell types. nih.gov In nerve tissue, nervonic acid may also act as a regulator of Ca2+ ion channels within the cell membrane. wikipedia.org Beyond the nervous system, nervonic acid is found in significant amounts in the sphingomyelin of red blood cell membranes. bioscience.co.uklabclinics.com Metabolome databases indicate its presence in the cytoplasm, extracellular space, and membranes. nih.gov When supplied exogenously to cells, fatty acids can be stored in subcellular compartments known as lipid droplets. mdpi.com

LocationSpecific Tissue/ComponentRole/Significance
Central Nervous SystemWhite MatterHigh abundance; crucial for neural structure. wikipedia.orgnih.gov
Nerve CellsMyelin SheathMajor component of sphingolipids, essential for nerve insulation and signal transmission. rsc.orgnbinno.combioscience.co.uk
General CellularCell MembranesStructural component of phospholipids in the lipid bilayer. wikipedia.orgresearchgate.netbritannica.com
BloodRed Blood Cell MembranesSignificant component of sphingomyelin. bioscience.co.uklabclinics.com
SubcellularCytoplasm, Extracellular SpaceGeneral presence as a metabolite. nih.gov

Isomeric Prevalence in Biological Matrices (cis vs. trans forms)

The natural occurrence of tetracosenoic acid is dominated by its cis isomer, specifically (15Z)-tetracosenoic acid, commonly known as nervonic acid. wikipedia.orgnih.gov In contrast, the trans isomer, (15E)-tetracosenoic acid, is significantly less common in biological systems. Generally, unsaturated fatty acids in most biological organisms are found in the cis configuration. britannica.comstudy.com The distinct stereochemistry of cis and trans isomers results in different molecular shapes, which in turn affects their physical properties and incorporation into biological membranes. nih.govyoutube.com Cis isomers introduce a kink in the fatty acid chain, while trans isomers have a more linear structure, similar to saturated fatty acids. study.comyoutube.com

The prevalence of the cis isomer, nervonic acid, is well-documented across various biological kingdoms. It is a very long-chain monounsaturated fatty acid that is particularly abundant in the nervous tissue of animals, where it is a vital component of sphingolipids in the myelin sheath of nerve fibers. wikipedia.orgbioscience.co.uk In the white matter of the brain, nervonic acid and lignoceric acid can constitute up to 60% of the fatty acids in sphingomyelin. bioscience.co.uk

In the plant kingdom, nervonic acid is found in the seed oils of numerous species. wikipedia.org Certain plant families, notably Brassicaceae and Aceraceae, contain significant quantities. canada.canih.gov For instance, seed oils from the Lunaria genus can contain over 20% nervonic acid. wikipedia.org A study of 46 Acer species found nervonic acid in all samples, with Acer elegantulum showing the highest concentration at 13.90% of the total fatty acids in its seed oil. nih.gov

Microorganisms also serve as a source of the cis isomer. It has been identified in the mold Neocallimastix frontalis, the bacterium Pseudomonas atlantica, the yeast Saccharomyces cerevisiae, and the marine diatom Nitzschia cylindrus. wikipedia.org

Conversely, the trans isomer, (15E)-tetracosenoic acid, is rarely reported in nature. One of the few documented occurrences is in the mold Monascus purpureus. nih.gov The limited presence of naturally occurring trans fatty acids is a general biological principle. However, some bacteria possess the ability to convert cis unsaturated fatty acids into their trans counterparts. nih.gov This cis-trans isomerization is a rapid response mechanism to environmental stressors, such as the presence of toxic solvents or changes in temperature. The conversion to the more linear trans form helps to increase the rigidity of the cell membrane, making the organism more resilient. nih.gov This enzymatic process has been observed in genera such as Pseudomonas and Vibrio, which may contribute to the presence of trace amounts of trans isomers in certain microbial environments. nih.gov

Table 1: Prevalence of cis-15-Tetracosenoic Acid (Nervonic Acid) in Various Biological Sources

KingdomOrganism/SourceBiological MatrixReported Concentration (% of total fatty acids)
Animalia Animal BrainWhite Matter SphingolipidsHigh, approx. 40% of total fatty acids in sphingolipids wikipedia.org
Plantae Acer elegantulumSeed Oil13.90% nih.gov
Acer truncatumSeed Oil~5-6% nih.gov
Lunaria species (e.g., L. annua)Seed Oil>20% wikipedia.org
Heliophila africanaSeed OilIdentified as a potential novel source canada.ca
Malania oleiferaSeed Oil55.7% - 67.0% researchgate.net
Fungi Neocallimastix frontalisLipidsPresent wikipedia.org
Saccharomyces cerevisiaeLipidsPresent wikipedia.org
Bacteria Pseudomonas atlanticaLipidsPresent wikipedia.org
Chromista Nitzschia cylindrus (Marine Diatom)LipidsPresent wikipedia.org

Table 2: Documented Occurrence of trans-15-Tetracosenoic Acid

KingdomOrganism/SourceBiological MatrixNotes
Fungi Monascus purpureusLipidsOne of the few documented natural sources of the (15E)- isomer. nih.gov
Bacteria Pseudomonas & Vibrio speciesCell MembraneCapable of converting cis to trans isomers as a stress response. nih.gov

Table of Mentioned Compounds

Compound Name
(15E)-Tetracosenoic acid
(15Z)-Tetracosenoic acid
Behenic acid
Docosadienoic acid
Eicosadienoic acid
Eicosenoic acid
Erucic acid
Lignoceric acid
Linoleic acid
Linolenic acid
Nervonic acid
Oleic acid
Palmitic acid
Stearic acid
Tetracosanoic acid
trans-Nervonic acid

Biosynthesis and Metabolic Pathways of Tetracosenoic Acids, with Emphasis on 15e Isomer Considerations

Enzymatic Elongation Systems

The synthesis of VLCFAs is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE) system, which is embedded in the endoplasmic reticulum membrane. nih.govoup.com This system facilitates the addition of two-carbon units to an acyl-CoA primer through a four-step cyclical process. oup.comnih.govacademie-sciences.fr

The four core reactions in each elongation cycle are:

Condensation: The initial and rate-limiting step, catalyzed by β-ketoacyl-CoA synthase (KCS), involves the condensation of a long-chain acyl-CoA with malonyl-CoA. nih.govacademie-sciences.fr

Reduction: The resulting 3-ketoacyl-CoA is then reduced to 3-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR), utilizing NADPH as a reductant. nih.govacademie-sciences.fr

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA intermediate. nih.govacademie-sciences.fr

Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to produce a saturated acyl-CoA, which is elongated by two carbons. nih.govacademie-sciences.fr This cycle can be repeated to generate VLCFAs of various lengths. nih.gov

The de novo synthesis of fatty acids up to a chain length of 16 or 18 carbons is primarily carried out by the fatty acid synthase (FAS) complex, which is located in the cytoplasm in animals and fungi, and in the plastids of plants. nih.govresearchgate.netwikipedia.org The products of the FAS complex, such as palmitic acid (C16:0) and stearic acid (C18:0), serve as the primary substrates for the FAE system in the endoplasmic reticulum. oup.comnih.gov These fatty acids are activated to their coenzyme A (CoA) esters before they can enter the elongation pathway. nih.gov

Elongases, specifically the KCS enzymes, are the key determinants of the rate of fatty acid elongation and exhibit substrate specificity for fatty acids of different chain lengths and degrees of unsaturation. nih.govoup.com Mammals possess a family of seven elongases (ELOVL1-7), each with a distinct substrate preference. oup.com

Desaturases are enzymes that introduce double bonds into the fatty acyl chains. nih.gov The formation of monounsaturated VLCFAs like tetracosenoic acid requires the coordinated action of both elongases and desaturases. The precursor fatty acid may first be desaturated and then elongated, or the saturated VLCFA can be synthesized first and subsequently desaturated. nih.gov The specific isomer, (15E)-tetracosenoic acid, suggests the action of a desaturase capable of creating a double bond at the Δ15 position with trans geometry.

Table 1: Key Enzymes in Very-Long-Chain Fatty Acid (VLCFA) Elongation

Enzyme ClassAbbreviationFunction
β-Ketoacyl-CoA SynthaseKCSCatalyzes the initial condensation reaction, determining substrate specificity and the rate of elongation. nih.govacademie-sciences.fr
β-Ketoacyl-CoA ReductaseKCRReduces the β-keto group to a hydroxyl group. nih.govacademie-sciences.fr
3-Hydroxyacyl-CoA DehydrataseHCDDehydrates the hydroxyacyl-CoA intermediate. nih.govacademie-sciences.fr
Enoyl-CoA ReductaseECRReduces the enoyl-CoA to a saturated acyl-CoA. nih.govacademie-sciences.fr
Fatty Acid DesaturaseFADSIntroduces double bonds into the fatty acyl chain. nih.gov

The biosynthesis of tetracosenoic acid isomers often begins with shorter monounsaturated fatty acids. Oleic acid (18:1Δ9) is a common precursor that can be elongated by the FAE system to produce longer-chain monounsaturated fatty acids. wikipedia.org For instance, the cis-isomer of 15-tetracosenoic acid, nervonic acid (24:1Δ15), is known to be an elongation product of oleic acid, with erucic acid (22:1Δ13) as an intermediate. wikipedia.orgnih.gov It is plausible that (15E)-tetracosenoic acid could be synthesized through a similar elongation pathway, potentially involving the isomerization of a cis double bond to a trans configuration or the direct introduction of a trans double bond by a specific desaturase.

Stereochemical Control in Double Bond Formation

The geometry of the double bond, whether cis (Z) or trans (E), is strictly controlled by the specific desaturase enzyme involved. libretexts.org While most naturally occurring unsaturated fatty acids possess cis double bonds, trans isomers are also found. libretexts.org The formation of the (15E) isomer of tetracosenoic acid implies the action of a desaturase that directs the removal of hydrogen atoms to yield a trans configuration. The precise mechanism for establishing the trans geometry at the Δ15 position is not well-elucidated but is an inherent property of the enzyme's active site structure. nih.gov The use of E/Z notation is the standard for unambiguously defining the stereochemistry of alkenes. libretexts.org

Intermediary Metabolism and Lipid Remodeling Pathways

Once synthesized, (15E)-tetracosenoic acid can be incorporated into a variety of complex lipids, participating in numerous cellular processes. VLCFAs are essential components of sphingolipids (such as ceramides (B1148491) and sphingomyelin), which are critical for membrane structure and signaling. nih.govlabclinics.com They can also be esterified into phospholipids (B1166683) and triacylglycerols (TAGs), the latter serving as a form of energy storage. nih.gov

Lipid remodeling is a dynamic process where the fatty acid composition of cellular lipids is altered in response to developmental or environmental cues. For example, during adipogenesis, there is a significant decrease in the amount of VLCFAs incorporated into phospholipids like phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC), which may serve as sources for TAG synthesis. nih.gov VLCFAs can also be catabolized through peroxisomal β-oxidation, a pathway that shortens the long acyl chains, which can then be further metabolized in the mitochondria. mdpi.comresearchgate.net

Genetic and Transcriptional Regulation of Biosynthetic Enzymes

The biosynthesis of VLCFAs is a highly regulated process, controlled at the genetic and transcriptional levels to meet the cell's specific needs. The expression of the genes encoding the enzymes of the FAE complex, particularly the KCS genes, is tightly controlled. nih.govnih.gov

In plants, several transcription factors have been identified that regulate VLCFA synthesis. For example, MYB30, MYB94, and MYB96 are known to positively regulate the expression of elongase complex genes in response to pathogens and abiotic stress. nih.govresearchgate.netoup.com Conversely, transcription factors like ERF13 and DEWAX act as suppressors of VLCFA synthesis. researchgate.net

In mammals, the regulation of elongase and desaturase gene expression is influenced by transcription factors such as sterol-regulatory element binding protein-1 (SREBP-1) and peroxisome proliferator-activated receptor alpha (PPARα). nih.gov These factors modulate the expression of enzymes involved in fatty acid metabolism in response to dietary and hormonal signals, thereby controlling the levels and types of fatty acids produced. nih.govnih.gov Genetic variations, such as single-nucleotide polymorphisms (SNPs) in the genes for desaturases (FADS) and elongases (ELOVL), can also significantly impact the fatty acid composition of tissues. nih.govnih.govnih.gov

Table 2: Transcriptional Regulators of VLCFA Biosynthesis

Transcription FactorOrganismRegulatory EffectTarget Genes
MYB30Plants (e.g., Arabidopsis)PositiveElongase complex genes nih.govresearchgate.netoup.com
MYB94Plants (e.g., Arabidopsis)PositiveKCS2, CER2, ECR nih.govresearchgate.net
MYB96Plants (e.g., Arabidopsis)PositiveKCS1, KCS2, KCS6, KCR1 nih.govresearchgate.net
ERF13, DEWAXPlants (e.g., Arabidopsis)NegativeElongase complex genes researchgate.net
SREBP-1MammalsPositiveElovl-6, Δ5D, Δ6D, Δ9D nih.gov
PPARαMammalsPositiveElovl-5, Elovl-6, Δ5D, Δ6D, Δ9D nih.gov

Advanced Methodologies for Research and Analysis of 15e 15 Tetracosenoic Acid

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating (15E)-15-Tetracosenoic acid from intricate mixtures, thereby enabling its precise analysis. The choice of technique is contingent on the research objectives, such as qualitative profiling or quantitative determination.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the qualitative and quantitative analysis of fatty acids, including (15E)-15-Tetracosenoic acid. nih.govcore.ac.ukresearchgate.net This method offers high resolution and sensitivity, making it ideal for identifying the fatty acid composition of a sample. For GC analysis, the carboxyl group of fatty acids must be derivatized to increase their volatility and thermal stability. The most common derivatization is the conversion to fatty acid methyl esters (FAMEs). shimadzu.com

The FAME of (15E)-15-Tetracosenoic acid can be separated from other FAMEs based on its retention time on a GC column. The subsequent detection by mass spectrometry provides a mass spectrum that serves as a chemical fingerprint, allowing for its unambiguous identification. The mass spectrum of the methyl ester of the (Z)-isomer, nervonic acid, is available in databases like the NIST Chemistry WebBook, which can be used as a reference for identifying the (E)-isomer, as geometric isomers often exhibit similar mass spectral fragmentation patterns. nist.govnist.gov

Table 1: GC-MS Parameters for the Analysis of (15E)-15-Tetracosenoic Acid as its Methyl Ester

Parameter Typical Value/Condition Purpose
Column High-polarity capillary column (e.g., biscyanopropyl polysiloxane) Separation of FAMEs based on chain length, degree of unsaturation, and geometry of the double bond.
Injector Temperature 250 °C Ensures rapid volatilization of the FAMEs.
Oven Temperature Program Ramped temperature program (e.g., 100 °C to 240 °C) Allows for the separation of a wide range of FAMEs with different volatilities.
Carrier Gas Helium or Hydrogen Transports the analytes through the column.
Ionization Mode Electron Ionization (EI) Generates reproducible mass spectra for library matching.

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful platform for the quantitative analysis of fatty acids in complex biological samples. thermofisher.comphcog.comglsciences.com This technique is particularly advantageous for analyzing free fatty acids without the need for derivatization, although derivatization can enhance sensitivity. researchgate.net HPLC-MS/MS offers high sensitivity and specificity, enabling the accurate measurement of (15E)-15-Tetracosenoic acid concentrations. mdpi.com

In a typical HPLC-MS/MS workflow, the fatty acids are first separated by reversed-phase liquid chromatography. The separated analytes are then ionized, usually by electrospray ionization (ESI), and detected by a tandem mass spectrometer. thermofisher.com The use of multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. thermofisher.comglsciences.com

Table 2: HPLC-MS/MS Parameters for the Quantitative Analysis of (15E)-15-Tetracosenoic Acid

Parameter Typical Value/Condition Purpose
Column C18 reversed-phase column Separation of fatty acids based on their hydrophobicity.
Mobile Phase Gradient of acetonitrile (B52724) and water with additives (e.g., formic acid or ammonium (B1175870) acetate) Elution of fatty acids from the column.
Ionization Mode Negative Electrospray Ionization (ESI) Efficiently ionizes the carboxyl group of the fatty acid.
Mass Spectrometer Triple Quadrupole or QTRAP Enables sensitive and selective quantification using MRM.

| MRM Transition | Specific precursor ion to product ion transition for (15E)-15-Tetracosenoic acid | Provides high specificity for the analyte of interest. |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the detailed structural elucidation of (15E)-15-Tetracosenoic acid, providing information on its chemical bonds, stereochemistry, and the precise location of its double bond.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete structure of organic molecules. core.ac.ukwpmucdn.comethernet.edu.etunl.edu For (15E)-15-Tetracosenoic acid, ¹H and ¹³C NMR spectroscopy can confirm the carbon skeleton, the presence of the carboxylic acid group, and the double bond.

The key to confirming the (E)-stereochemistry of the double bond lies in the coupling constant (J-value) between the vinylic protons in the ¹H NMR spectrum. For a trans (E) double bond, the coupling constant is typically in the range of 11-18 Hz, which is significantly larger than the 6-12 Hz range observed for a cis (Z) double bond.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for Key Protons and Carbons in (15E)-15-Tetracosenoic Acid

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Information Provided
Vinylic Protons (H-15, H-16) ~5.3-5.5 Presence and geometry of the double bond.
Vinylic Carbons (C-15, C-16) ~130 Presence of the double bond.
Carboxyl Carbon (C-1) ~180 Presence of the carboxylic acid group.

| Allylic Protons (H-14, H-17) | ~2.0 | | Protons adjacent to the double bond. |

While standard MS provides the molecular weight and fragmentation patterns, advanced MS techniques are required to unequivocally determine the position of the double bond within the fatty acid chain. fu-berlin.denih.govsemanticscholar.org

Ozone-induced Dissociation (OzID) , often part of workflows like OzFAD (Ozone-enabled Fatty Acid Discovery), involves the reaction of mass-selected lipid ions with ozone gas. researchgate.netbiorxiv.orgbiorxiv.orgresearchgate.net This reaction selectively cleaves the carbon-carbon double bond, producing two diagnostic fragment ions (an aldehyde and a Criegee ion) that reveal the original location of the double bond. thermofisher.com

Ultraviolet Photodissociation (UVPD) is another powerful technique where ions are irradiated with UV photons, leading to fragmentation. thermofisher.comthermofisher.comsemanticscholar.orgacs.org UVPD can generate a wider array of fragment ions compared to traditional collision-induced dissociation (CID), providing detailed structural information, including the location of double bonds. semanticscholar.org

These methods are particularly valuable for distinguishing between positional isomers of tetracosenoic acid, for instance, differentiating (15E)-15-tetracosenoic acid from other isomers like (9E)-18-tetracosenoic acid.

Derivatization Strategies for Enhanced Analysis

Chemical derivatization is often employed to improve the analytical properties of fatty acids for both GC-MS and HPLC-MS/MS analysis. researchgate.net The choice of derivatization reagent depends on the analytical technique and the desired outcome.

For GC-MS , as mentioned, esterification to form FAMEs is standard practice to increase volatility. Other esterification agents, such as those forming pentafluorobenzyl esters, can be used to enhance sensitivity for electron capture detection.

For HPLC-MS/MS , while not always necessary, derivatization can significantly improve ionization efficiency and, therefore, sensitivity. researchgate.netnih.govtandfonline.comjafs.com.pl Strategies include:

Charge-tagging: Reagents that introduce a permanent positive charge, such as N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP), can dramatically increase sensitivity in positive ion ESI-MS. nih.gov

Fluorescent tagging: Derivatization with fluorescent tags, like 4-bromomethyl-7-methoxycoumarin (B43491) (BrMmC), allows for sensitive detection by fluorescence detectors in HPLC and can also enhance MS detection. tandfonline.com

Table 4: Common Derivatization Strategies for (15E)-15-Tetracosenoic Acid

Analytical Technique Derivatization Reagent Purpose
GC-MS Boron trifluoride-methanol (BF₃-MeOH) or Methanolic HCl Forms volatile Fatty Acid Methyl Esters (FAMEs).
HPLC-MS/MS (Sensitivity Enhancement) N-(4-aminomethylphenyl) pyridinium (AMPP) Introduces a permanent positive charge for enhanced ESI+ signal. nih.gov

| HPLC with Fluorescence Detection | 4-bromomethyl-7-methoxycoumarin (BrMmC) | Adds a fluorescent tag for highly sensitive detection. tandfonline.com |

Bioanalytical Assay Development and Validation in Complex Biological Media

The accurate quantification of (15E)-15-Tetracosenoic acid in complex biological matrices, such as plasma, serum, or tissue homogenates, is fundamental for elucidating its physiological and pathological roles. The development and validation of a robust bioanalytical assay are therefore critical. This process involves meticulous optimization of sample preparation, chromatographic separation, and detection, followed by a rigorous validation to ensure the reliability of the generated data. The methodologies employed are typically based on well-established principles for the analysis of very-long-chain fatty acids (VLCFAs). springernature.comntnu.no

Method Development

The development of a bioanalytical method for (15E)-15-Tetracosenoic acid necessitates a multi-step approach, beginning with the extraction of the analyte from the biological matrix, followed by analytical separation and detection.

Sample Preparation:

The initial and most critical step is the efficient extraction of (15E)-15-Tetracosenoic acid from the biological sample, while simultaneously removing interfering substances such as proteins and phospholipids (B1166683). nih.gov Common approaches include:

Liquid-Liquid Extraction (LLE): This is a widely used technique for lipid extraction. nih.govmdpi.com A common method is the Folch extraction, which utilizes a chloroform (B151607)/methanol solvent system to partition lipids into an organic phase. nih.govmdpi.com Another established LLE method is the Bligh and Dyer technique. nih.gov For (15E)-15-Tetracosenoic acid, a modified Folch method would be employed, where the plasma or tissue homogenate is extracted with a 2:1 (v/v) mixture of chloroform and methanol. nih.govmdpi.com The addition of an internal standard, such as a deuterated analog of the analyte, at the beginning of the extraction process is crucial to correct for any variability during sample processing. lipidmaps.org

Solid-Phase Extraction (SPE): SPE offers a more selective and automated approach to sample clean-up. aocs.orgresearchgate.netspringernature.com For the isolation of free fatty acids like (15E)-15-Tetracosenoic acid, aminopropyl-bonded silica (B1680970) cartridges can be utilized. aocs.org The sample, after initial protein precipitation, is loaded onto the cartridge. Interfering compounds are washed away, and the fatty acids are then eluted with a solvent of appropriate polarity. aocs.orgspringernature.com

Chromatographic Separation and Detection:

Due to the non-volatile nature of (15E)-15-Tetracosenoic acid, chromatographic techniques are essential for its separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for fatty acid analysis, offering high resolution and sensitivity. ntnu.nonih.gov However, fatty acids must be derivatized to increase their volatility for GC analysis. restek.commdpi.com A common derivatization method is esterification to form fatty acid methyl esters (FAMEs) using reagents like boron trifluoride (BF₃) in methanol. restek.commdpi.com The resulting FAME of (15E)-15-Tetracosenoic acid can then be separated on a capillary GC column and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity. ntnu.nonih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the preferred method for the analysis of many biomolecules, including VLCFAs, as it often does not require derivatization. springernature.comnih.govnih.gov Reversed-phase liquid chromatography using a C8 or C18 column can be used to separate (15E)-15-Tetracosenoic acid from other fatty acids. nih.govresearchgate.net Detection is typically achieved using electrospray ionization (ESI) in the negative ion mode, coupled with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. springernature.commdpi.com

Method Validation

Once the analytical method is developed, it must undergo rigorous validation to ensure its performance characteristics are acceptable for its intended purpose. nih.govresearchgate.net The validation is performed in accordance with established guidelines from regulatory agencies. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is paramount. nih.gov This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. mdpi.comcmbr-journal.com A calibration curve is generated by plotting the response versus the concentration of the analyte over a specified range.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. cmbr-journal.comjournalofappliedbioanalysis.comunand.ac.id These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

Recovery: The extraction recovery of an analyte in an assay is the detector response obtained from an amount of analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard. journalofappliedbioanalysis.comunand.ac.id

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. mdpi.comjournalofappliedbioanalysis.com

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions is evaluated. nih.govnih.govnist.gov This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. nist.govoup.comnih.gov

Hypothetical Validation Data for an LC-MS/MS Assay for (15E)-15-Tetracosenoic Acid in Human Plasma

The following tables present hypothetical but realistic validation data for a developed LC-MS/MS method for the quantification of (15E)-15-Tetracosenoic acid in human plasma.

Table 1: Linearity of the Calibration Curve

Concentration (ng/mL)Mean Response Ratio (Analyte/IS)% Accuracy
1.00.012102.5
5.00.05898.7
10.00.11599.1
50.00.582101.3
100.01.168100.5
500.05.84599.8
1000.011.72098.9

Correlation Coefficient (r²): >0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
LLOQ1.00.9898.08.510.2
Low3.02.9197.06.88.1
Medium75.076.8102.44.56.3
High750.0742.599.03.95.5

Acceptance criteria: Accuracy within ±15% (±20% for LLOQ) of the nominal value; Precision (%RSD) ≤15% (≤20% for LLOQ). nih.gov

Table 3: Stability Data

Stability TestStorage ConditionConcentration (ng/mL)Mean Measured Conc. (ng/mL)% Change from Nominal
Freeze-Thaw (3 cycles)-80°C to Room Temp3.02.85-5.0
Freeze-Thaw (3 cycles)-80°C to Room Temp750.0735.0-2.0
Short-Term (Bench-Top)Room Temperature (8 hours)3.02.94-2.0
Short-Term (Bench-Top)Room Temperature (8 hours)750.0757.5+1.0
Long-Term-80°C (3 months)3.02.88-4.0
Long-Term-80°C (3 months)750.0727.5-3.0

Acceptance criteria: % Change from nominal within ±15%.

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
Low3.088.595.2
High750.091.298.7

Acceptance criteria: Recovery should be consistent and reproducible; Matrix effect should be within an acceptable range (typically 85-115%). nih.gov

The successful development and validation of such a bioanalytical method would provide a reliable tool for the quantitative analysis of (15E)-15-Tetracosenoic acid in complex biological media, thereby facilitating further research into its biological significance.

Synthetic Biology and Heterologous Production of Tetracosenoic Acid Isomers for Research

Microbial Host Systems for Fatty Acid Biosynthesis (e.g., Yarrowia lipolytica)

The oleaginous yeast Yarrowia lipolytica has emerged as a prominent microbial chassis for the production of fatty acids and their derivatives. frontiersin.orgnih.gov Its natural ability to accumulate high levels of lipids, coupled with a well-characterized genome and a sophisticated genetic toolkit, makes it an ideal host for producing tailored fatty acids, including VLCFAs. frontiersin.orgchalmers.se Wild-type Y. lipolytica primarily produces long-chain fatty acids such as oleic acid. The biosynthesis of VLCFAs like tetracosenoic acid requires the introduction and optimization of specific metabolic pathways. nih.govnih.gov

The fundamental process of fatty acid synthesis in Y. lipolytica begins with acetyl-CoA, which is converted into malonyl-CoA. frontiersin.org The fatty acid synthase (FAS) complex then iteratively extends the chain to typically produce palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0). For the production of tetracosenoic acid, a multi-step elongation process is required to extend these C16-C18 fatty acids to a C24 chain length. This is accomplished by a series of elongase enzymes. nih.govnih.gov The introduction of a double bond at a specific position is catalyzed by fatty acid desaturase enzymes. The native machinery of Y. lipolytica can be engineered to accommodate the synthesis of non-native VLCFAs. nih.gov

To transform Y. lipolytica into an efficient producer of a specific tetracosenoic acid isomer, several metabolic engineering strategies are employed. These strategies focus on enhancing the biosynthetic pathway towards the target molecule, increasing precursor supply, and preventing the degradation or diversion of the product. nih.govnih.govresearchgate.net

Key genetic engineering strategies include:

Overexpression of Elongases: To produce C24 fatty acids, heterologous fatty acid elongase enzymes (FAE) are expressed in Y. lipolytica. For instance, the expression of 3-ketoacyl-CoA synthase (KCS) from plants, such as Thlaspi arvense (TaFAE1), has been shown to successfully produce VLCFAs in yeast. nih.govresearchgate.net The elongation process involves a complex of four enzymes that sequentially add two-carbon units from malonyl-CoA to the growing acyl-CoA chain. nih.gov

Blocking Competing Pathways: A primary competing pathway is β-oxidation, the process by which fatty acids are degraded to generate energy. Deleting key genes in this pathway, such as MFE1 (encoding the multifunctional enzyme responsible for several β-oxidation steps), effectively blocks fatty acid degradation and redirects metabolic flux towards accumulation. nih.govresearchgate.net Another approach is to remove acyl-CoA oxidase activity by deleting the POX genes. nih.gov

Enhancing Precursor Supply: Increasing the pool of the primary building block, acetyl-CoA, is crucial for high yields. This can be achieved by engineering the pathways that lead to its formation, such as the glycolytic pathway. frontiersin.org

Improving Lipid Storage: To prevent feedback inhibition and toxicity from free fatty acids, their incorporation into triacylglycerols (TAGs) for storage in lipid droplets is enhanced. Overexpressing diacylglycerol acyltransferase (DGAT) enzymes, such as the native YlDga1p, has been found to have a positive impact on VLCFA accumulation. nih.govresearchgate.netresearchgate.net

A study successfully redesigned the metabolism of Y. lipolytica for increased VLCFA production by overexpressing TaFAE1 under a strong promoter, co-expressing the native YlDGA1 gene, and deleting the YlMFE1 gene. The resulting strain produced significantly higher levels of VLCFAs, accounting for up to 34% of the total fatty acids in the biomass. nih.govresearchgate.netresearchgate.net

Table 1: Genetic Engineering Strategies in Yarrowia lipolytica for VLCFA Production
StrategyTarget Gene(s)/PathwayPurposeExampleReference
Pathway Introduction/EnhancementFatty Acid Elongase (FAE) ComplexExtend C18 fatty acids to C24.Overexpression of 3-ketoacyl-CoA synthase (e.g., TaFAE1). nih.gov
Block Degradationβ-oxidation PathwayPrevent breakdown of fatty acid products.Deletion of multifunctional enzyme gene (YlMFE1). nih.govresearchgate.net
Enhance StorageTriacylglycerol (TAG) SynthesisSequester fatty acids into lipid droplets to reduce toxicity and feedback inhibition.Overexpression of diacylglycerol acyltransferase (YlDGA1). researchgate.net
Increase Precursor SupplyGlycolysis, Citrate MetabolismBoost the availability of acetyl-CoA.Engineering central carbon metabolism. frontiersin.org

Chemical Synthesis Routes and Stereoselective Control

Chemical synthesis provides a direct route to (15E)-tetracosenoic acid, offering precise control over the molecular structure, which is often difficult to achieve through biological methods. The primary challenge in synthesizing this molecule is the stereoselective formation of the carbon-carbon double bond at the C15 position to yield the desired (E)-isomer. wikipedia.org Synthetic strategies typically involve the coupling of two smaller carbon fragments, where one fragment contains the carboxylic acid moiety (or a precursor) and the other contains the terminal alkyl chain. nih.gov

The Wittig reaction is a cornerstone of alkene synthesis and is well-suited for creating the double bond in (15E)-tetracosenoic acid. masterorganicchemistry.commnstate.edu This reaction involves the coupling of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone. nih.gov For the synthesis of (15E)-tetracosenoic acid, this would typically involve the reaction of a C15 phosphonium (B103445) ylide with a 9-carbon ω-oxo ester.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:

Non-stabilized Ylides: Ylides bearing simple alkyl groups are generally reactive and lead predominantly to (Z)-alkenes. organic-chemistry.org

Stabilized Ylides: Ylides that are stabilized by an adjacent electron-withdrawing group (e.g., an ester or ketone) are less reactive and yield predominantly (E)-alkenes. wikipedia.orgorganic-chemistry.org

To achieve the desired (E)-geometry for 15-tetracosenoic acid, a stabilized ylide approach is favored. Alternatively, modifications to the standard Wittig reaction can be used to control stereoselectivity. The Schlosser modification , for example, involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures, which allows for equilibration to the more stable threo-betaine, ultimately leading to the (E)-alkene after protonation and elimination. wikipedia.org

Other olefination methods can also be employed:

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses phosphonate-stabilized carbanions, which are more nucleophilic than the corresponding phosphorus ylides. The HWE reaction almost always produces the (E)-alkene with high selectivity, making it a very reliable method for this synthetic goal. wikipedia.org

Julia-Kocienski Olefination: This reaction involves a sulfone carbanion reacting with an aldehyde. It is known for its high (E)-selectivity and tolerance of various functional groups, providing another robust route for the synthesis. researchgate.netorganic-chemistry.org

Table 2: Comparison of Olefination Methods for (E)-Alkene Synthesis
ReactionKey ReagentsTypical SelectivityAdvantagesReference
Wittig Reaction (Stabilized Ylide)Phosphonium ylide with an electron-withdrawing group + AldehydePredominantly (E)Well-established, versatile. organic-chemistry.org
Schlosser ModificationNon-stabilized ylide + Aldehyde, followed by strong base (e.g., PhLi)High (E)Allows for (E)-alkene synthesis from non-stabilized ylides. wikipedia.org
Horner-Wadsworth-EmmonsPhosphonate carbanion + AldehydeHigh (E)Excellent (E)-selectivity, easy removal of phosphate (B84403) byproduct. wikipedia.org
Julia-Kocienski OlefinationHeteroaryl sulfone + AldehydeHigh (E)High (E)-selectivity, good functional group tolerance. organic-chemistry.org

Transitioning a chemical synthesis from a small laboratory scale (milligrams) to a larger scale for producing research materials (grams to kilograms) introduces significant challenges that are not always apparent in initial experiments. reddit.comreddit.com

Key considerations for scaling up the synthesis of (15E)-tetracosenoic acid include:

Heat Management: Exothermic reactions, such as the formation of the ylide or its reaction with the aldehyde, can generate significant heat. On a small scale, this heat dissipates quickly. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and potentially leading to runaway reactions or the formation of side products. reddit.com Proper cooling and controlled addition of reagents are critical.

Mixing and Mass Transfer: Ensuring that reagents are mixed homogeneously is more difficult in large reaction vessels. Poor mixing can lead to localized high concentrations, resulting in side reactions and reduced yields. reddit.com

Reagent Stoichiometry and Addition: The order and rate of reagent addition can become much more critical at scale. For reactions like the Wittig or HWE, slow, controlled addition of the base or one of the coupling partners is often necessary to maintain optimal reaction conditions.

Purification: The removal of byproducts, such as triphenylphosphine (B44618) oxide from the Wittig reaction or sulfone byproducts from the Julia olefination, becomes more challenging at a larger scale. While chromatography is feasible for small amounts, it is often impractical for multi-gram quantities. Techniques like crystallization, distillation, or liquid-liquid extraction must be developed and optimized. reddit.com

Solvent and Reagent Quantities: The large volumes of solvents and reagents required for scale-up necessitate careful planning regarding cost, handling, and waste disposal. reddit.com

Isomeric Research: Differential Biological and Metabolic Activities of 15e and 15z Tetracosenoic Acid

Comparative Studies on Cellular Integration and Distribution

The geometric configuration of the double bond in (15E)- and (15Z)-tetracosenoic acid fundamentally impacts their molecular shape. The cis double bond in the (15Z)-isomer introduces a pronounced kink in the acyl chain, whereas the trans double bond of the (15E)-isomer results in a more linear, rigid structure, similar to that of saturated fatty acids. This structural disparity is expected to influence their incorporation into cellular membranes and their subsequent distribution.

While direct comparative data for these specific isomers is lacking, research on other cis/trans fatty acid pairs suggests that these structural differences can lead to differential rates of uptake and distinct patterns of subcellular localization. For instance, the kinked structure of cis-isomers can affect membrane fluidity and the packing of phospholipids (B1166683), potentially influencing the activity of membrane-bound transporters and enzymes involved in fatty acid uptake.

Table 1: Postulated Differences in Cellular Integration of (15E)- and (15Z)-Tetracosenoic Acid

Feature(15Z)-Tetracosenoic Acid (Nervonic Acid)(15E)-Tetracosenoic Acid
Molecular Shape Kinked acyl chainRelatively linear acyl chain
Membrane Fluidity May increase membrane fluidityMay decrease membrane fluidity, similar to saturated fatty acids
Cellular Uptake Potentially different rates and mechanisms of transport across the plasma membrane compared to the trans-isomer.The more rigid structure might influence interactions with fatty acid binding proteins and transporters.
Subcellular Distribution Known to be enriched in the myelin sheath of nerve cells.Distribution patterns are currently uncharacterized but are likely to differ from the cis-isomer.

Divergent Roles in Specific Lipid Classes and Metabolic Pathways

The primary known role of (15Z)-tetracosenoic acid (nervonic acid) is as a key component of sphingolipids, particularly in the myelin sheath of the central and peripheral nervous systems. rsc.org Its elongation from oleic acid and subsequent incorporation into cerebrosides and sphingomyelin (B164518) are critical for maintaining the integrity and function of nerve cells. rsc.org

The metabolic fate of (15E)-tetracosenoic acid is largely unknown. However, studies on other trans fatty acids suggest that they can be incorporated into various lipid classes, including phospholipids and triacylglycerols. The efficiency of this incorporation and the subsequent metabolic pathways are often different from their cis counterparts. It is plausible that the (15E)-isomer may interfere with the normal metabolism of nervonic acid and other fatty acids, potentially by competing for the same enzymes involved in elongation, desaturation, and esterification.

Distinct Biochemical Interactions at Molecular and Cellular Levels

The structural differences between (15E)- and (15Z)-tetracosenoic acid are anticipated to lead to distinct interactions at the molecular and cellular levels. The geometry of the double bond can affect how these fatty acids interact with enzymes, receptors, and other proteins.

For example, the enzymes responsible for acyl-CoA synthesis and transfer may exhibit different affinities and catalytic efficiencies for the two isomers. This could lead to variations in their activation and subsequent incorporation into complex lipids. Furthermore, the presence of these isomers in membrane lipids could alter membrane properties such as thickness, curvature, and the formation of lipid rafts, thereby modulating the function of membrane-associated proteins.

Challenges and Opportunities in Isomer-Specific Research

A significant hurdle in understanding the differential effects of (15E)- and (15Z)-tetracosenoic acid is the difficulty in separating and analyzing these isomers. Their identical mass and similar chemical properties make their distinction challenging with standard analytical techniques. Advanced methods in chromatography and mass spectrometry are crucial to accurately quantify their respective levels in biological samples.

The limited commercial availability of the (15E)-isomer also poses a significant challenge for conducting in-depth biological studies. Increased availability of this compound would open up new avenues for research into its metabolic fate and potential physiological effects.

Overcoming these challenges presents a significant opportunity to advance our understanding of lipid metabolism and the biological roles of geometric isomers of very-long-chain fatty acids. Future research should focus on:

Developing robust analytical methods for the baseline separation and quantification of (15E)- and (15Z)-tetracosenoic acid.

Conducting comparative studies on their cellular uptake, transport, and incorporation into different lipid classes in various cell types, particularly neuronal and glial cells.

Investigating their distinct effects on membrane biophysics and the function of membrane-bound proteins.

Elucidating their respective metabolic pathways and identifying the enzymes that preferentially metabolize each isomer.

A deeper understanding of the isomer-specific roles of tetracosenoic acid will provide valuable insights into the intricate relationship between lipid structure and biological function, with potential implications for neurological health and disease.

Emerging Research Themes and Future Directions for 15e 15 Tetracosenoic Acid

Elucidation of Novel Biological Functions Unique to the (15E)-Isomer

The fundamental difference in the geometric structure between cis and trans isomers of fatty acids is known to have profound effects on their physical properties and biological roles, such as their incorporation into cell membranes and their participation in signaling pathways. While nervonic acid is a key component of sphingolipids in the myelin sheath, the potential incorporation and subsequent functional impact of (15E)-15-Tetracosenoic acid remain unknown. labclinics.com

Future research will likely focus on investigating whether the (15E)-isomer can be integrated into complex lipids like sphingomyelin (B164518) and cerebrosides and how its presence might alter the biophysical properties of neural membranes. researchgate.netnih.gov Key research questions include its influence on membrane fluidity, the formation of lipid rafts, and the function of membrane-bound proteins such as ion channels. wikipedia.org Studies could explore its potential role as a signaling molecule or a precursor to other bioactive lipids, distinct from the pathways involving nervonic acid. Given that trans fatty acids can have different metabolic fates and biological activities compared to their cis counterparts, elucidating these unique functions is a critical area for future investigation.

Development of Advanced Methodologies for Isomer-Specific Detection and Quantification in Diverse Biological Systems

A significant challenge in studying (15E)-15-Tetracosenoic acid is distinguishing it from its abundant cis-isomer, nervonic acid, within complex biological matrices. The development of robust, sensitive, and specific analytical methods is paramount. Current advancements in mass spectrometry (MS) and chromatography offer powerful tools to address this challenge. nih.govresearchgate.net

Several innovative approaches are being developed for the detailed analysis of fatty acid isomers:

Two-Dimensional Gas Chromatography (GCxGC): This technique provides enhanced resolution and separation capabilities compared to traditional GC, enabling the separation of complex fatty acid mixtures, including cis and trans isomers. researchgate.net

Mass Spectrometry with Derivatization: Techniques involving chemical derivatization can pinpoint the location of double bonds. For instance, peracetic acid-induced epoxidation coupled with MS allows for the localization of C=C bonds and provides diagnostic fragment ions upon fragmentation, enabling both quantification and spatial mapping of isomers in tissues. researchgate.netbohrium.com Another method uses charge-switch derivatization with reagents like N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP) followed by tandem mass spectrometry, which significantly increases sensitivity and provides clear fragmentation patterns to identify double bond positions. nih.gov

These methodologies are crucial for accurately quantifying the levels of (15E)-15-Tetracosenoic acid in various tissues and biofluids, which is the first step toward understanding its distribution, metabolism, and physiological relevance.

Analytical Technique Principle Advantages Application to Isomer-Specific Detection
GCxGC-MS Two-dimensional gas chromatography coupled with mass spectrometry.Provides superior separation of complex mixtures and enhanced sensitivity. researchgate.netResolves cis and trans isomers with identical molecular weights based on differential column interactions. researchgate.net
PAA Epoxidation-MS/MS Chemical epoxidation of the double bond using peracetic acid (PAA) followed by tandem mass spectrometry.Generates diagnostic fragment ions that pinpoint the original location of the double bond. researchgate.netEnables both quantification and spatial visualization of fatty acid isomers directly from biological samples. nih.govresearchgate.net
AMPP Derivatization-MS/MS Charge-switch derivatization of the carboxyl group followed by positive-ion mode tandem mass spectrometry.Markedly increases analytic sensitivity and yields diagnostic fragment ions for double bond localization. nih.govAllows for precise identification and quantification of positional isomers in complex lipid extracts like human serum. nih.gov

Systems-Level Investigations within the Lipidome and Metabolome

Understanding the role of (15E)-15-Tetracosenoic acid requires a holistic, systems-level approach. Lipidomics and metabolomics, which involve the comprehensive analysis of lipids and metabolites in a biological system, are essential for this purpose. These approaches can reveal how the (15E)-isomer is integrated into the broader metabolic network. jst.go.jp

Lipidomics studies can map the incorporation of (15E)-15-Tetracosenoic acid into various lipid classes, such as glycerophospholipids and sphingolipids, within different tissues. rsc.orgrsc.org This can help determine its preferred lipid carriers and final destinations within cells and tissues. For example, studies on its cis-isomer, nervonic acid, have shown that its proportion in serum lipids is associated with levels of plasmalogens and metabolic syndrome, highlighting the insights that can be gained from such analyses. jst.go.jpnih.gov

Metabolomic profiling can identify unique metabolic signatures associated with the presence of (15E)-15-Tetracosenoic acid. By comparing the metabolomes of systems with and without this fatty acid, researchers can uncover its downstream effects on various metabolic pathways, potentially identifying novel biomarkers or metabolic pathways specifically modulated by this trans-isomer.

Interdisciplinary Approaches Integrating Genomics, Proteomics, and Lipidomics

The ultimate understanding of (15E)-15-Tetracosenoic acid's function will come from integrating multiple "omics" disciplines. A multi-omics strategy combining genomics, proteomics, and lipidomics can provide a comprehensive view from the genetic blueprint to functional outcomes.

Genomics: Can be used to identify the genes encoding the enzymes (e.g., elongases, desaturases) responsible for the synthesis or modification of (15E)-15-Tetracosenoic acid.

Proteomics: Can reveal changes in protein expression in response to the presence of the isomer. This could highlight proteins involved in its transport, metabolism, or signaling functions. A recent study on nervonic acid used whole blood proteomics to identify protein expression changes related to its therapeutic effects in cerebral ischemia, demonstrating the power of this approach. nih.govnih.gov Key protein targets were identified, suggesting that a similar strategy could uncover the functional protein network associated with the (15E)-isomer. nih.gov

By integrating these datasets, researchers can build comprehensive models of the isomer's biological roles, from the enzymes that produce it to the cellular machinery it influences and its ultimate impact on the lipidome.

Omics Layer Research Question Methodology Potential Findings
Genomics Which genes are involved in the synthesis or metabolism of (15E)-15-Tetracosenoic acid?Gene sequencing, transcriptomics (RNA-Seq).Identification of specific fatty acid elongase, desaturase, or modifying enzyme variants responsible for producing the trans-isomer.
Proteomics How does (15E)-15-Tetracosenoic acid alter protein expression and cellular pathways?Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based proteomics. nih.govDiscovery of proteins involved in its transport or signaling, and identification of pathways (e.g., oxidative stress, cell adhesion) it modulates. nih.gov
Lipidomics/Metabolomics Where is (15E)-15-Tetracosenoic acid distributed in the lipidome and what is its metabolic impact?High-resolution mass spectrometry, GC-MS. nih.govA detailed map of its incorporation into specific complex lipids and the identification of unique metabolic signatures or biomarkers. rsc.org

Q & A

Q. Table 1. Key Physicochemical Properties of (15E)-15-Tetracosenoic Acid

PropertyValueReference
Molecular formulaC₂₄H₄₆O₂
Melting point42.5–43°C (cis-isomer)
Boiling point479.2°C (estimated)
LogP (octanol-water)8.2 (predicted)
GC-MS retention index2850 (FAME, DB-5MS column)

Q. Table 2. Confounding Variables in Metabolomic Studies

VariableImpact on (15E)-15-Tetracosenoic Acid LevelsMitigation Strategy
Dietary intakeHigh in fish oil consumersUse food frequency questionnaires
AgeDecreases with agingStratify cohorts by age groups
Genetic polymorphismsAlters elongase/desaturase activityGenotype participants for ELOVL1

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15-Tetracosenoic acid, (15E)-
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Reactant of Route 2
15-Tetracosenoic acid, (15E)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.